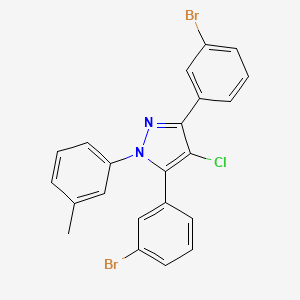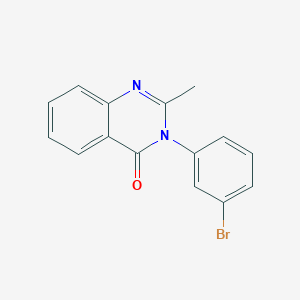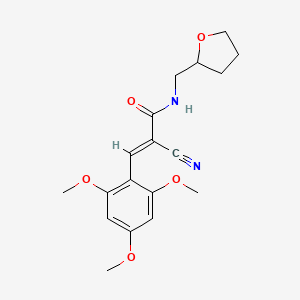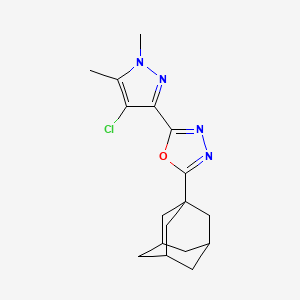![molecular formula C24H18N4O4S2 B10889815 2-(5-methylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B10889815.png)
2-(5-methylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinolinecarboxamide core with various functional groups, including a thiazole ring and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates.
Coupling Reactions: The thiazole derivative is then coupled with a furan derivative under specific conditions to form the intermediate compound.
Final Assembly: The intermediate is further reacted with quinolinecarboxamide derivatives to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce nitro groups to amines or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced aromatic rings.
科学的研究の応用
2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of cell growth or induction of cell death in cancer cells.
類似化合物との比較
Similar Compounds
Aztreonam: A penicillin antibiotic with a thiazole ring, used to treat Gram-negative bacterial infections.
Thiazolidine Derivatives: Compounds with a thiazolidine ring, known for their diverse therapeutic and pharmaceutical activities.
Uniqueness
2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinolinecarboxamide core with thiazole and furan rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C24H18N4O4S2 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
2-(5-methylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18N4O4S2/c1-15-6-11-22(32-15)21-14-19(18-4-2-3-5-20(18)27-21)23(29)26-16-7-9-17(10-8-16)34(30,31)28-24-25-12-13-33-24/h2-14H,1H3,(H,25,28)(H,26,29) |
InChIキー |
QHCCXSNHOMKLOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1,5-dimethyl-1H-pyrazol-4-YL)acetamide](/img/structure/B10889740.png)
![2-bromo-N'-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B10889745.png)


![ethyl 4-(5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B10889769.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B10889776.png)
![(5Z)-5-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10889785.png)



![2-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B10889799.png)
![N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B10889801.png)
![N-(naphthalen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10889820.png)
